molecular formula C10H8F3NO B8793236 4-(Trifluoromethyl)-cinnamamide

4-(Trifluoromethyl)-cinnamamide

Cat. No.: B8793236
M. Wt: 215.17 g/mol
InChI Key: BPRFEFAHXYCKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)-cinnamamide is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)

InChI Key

BPRFEFAHXYCKRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(Trifluoromethyl)cinnamic acid (64.85 g, 300 mmol) was added to toluene (325 ml) and dimethylformamide (2.2 ml). Thionyl chloride (26.3 ml, 361 mmol) was added dropwise at room temperature. The mixture was heated at 45° C. for 2 hours. The obtained reaction mixture was added dropwise to 25% aqueous ammonia (325 ml) while keeping the mixture at 5-20° C. The mixture was stirred at room temperature for 1 hour. The crystals were filtered, washed with water and isopropyl ether and dried under reduced pressure to give 4-(trifluoromethyl)-cinnamamide (60.76 g, yield 94%). H-NMR (CDCl3-DMSO-d6, δ, 300 MHz) 5.93(1H,s), 6.53(1H,d,J=15.8 Hz), 6.75(1H,s), 7.48-7.53(5H,m).
Quantity
64.85 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
26.3 mL
Type
reactant
Reaction Step Two
Quantity
325 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-(Trifluoromethyl)cinnamic acid (64.85 g, 300 mmol) was added in toluene (325 ml) and dimethylformamide (2.2 ml). Thionyl chloride (26.3 ml, 361 mmol) was added dropwise at room temperature, and the mixture was heated at 45° C. for 2 hours. The obtained reaction mixture was added dropwise to 25% aqueous ammonia (325 ml) while keeping the mixture at 5-20° C. The mixture was stirred at room temperature for 1 hour. The precipitated crystals were collected by filtration, washed with 20 water and isopropyl ether and dried under reduced pressure to give 4-(trifluoromethyl)cinnamamide (60.76 g, yield 94%).
Quantity
64.85 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
26.3 mL
Type
reactant
Reaction Step Two
Quantity
325 mL
Type
reactant
Reaction Step Three
Quantity
2.2 mL
Type
solvent
Reaction Step Four

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